Cas no 2228551-34-4 (methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate)

methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate
- EN300-1736988
- 2228551-34-4
-
- インチ: 1S/C10H11N3O3/c1-13-7(6-5-9(11)16-12-6)3-4-8(13)10(14)15-2/h3-5H,11H2,1-2H3
- InChIKey: JRAUFLGJNPQUOR-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2=CC=C(C(=O)OC)N2C)=N1)N
計算された属性
- 精确分子量: 221.08004122g/mol
- 同位素质量: 221.08004122g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.3Ų
- XLogP3: 0.6
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1736988-0.5g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 0.5g |
$1838.0 | 2023-09-20 | ||
Enamine | EN300-1736988-5.0g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 5g |
$5553.0 | 2023-06-04 | ||
Enamine | EN300-1736988-0.05g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 0.05g |
$1608.0 | 2023-09-20 | ||
Enamine | EN300-1736988-0.25g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 0.25g |
$1762.0 | 2023-09-20 | ||
Enamine | EN300-1736988-2.5g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 2.5g |
$3752.0 | 2023-09-20 | ||
Enamine | EN300-1736988-5g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 5g |
$5553.0 | 2023-09-20 | ||
Enamine | EN300-1736988-10g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 10g |
$8234.0 | 2023-09-20 | ||
Enamine | EN300-1736988-1.0g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 1g |
$1915.0 | 2023-06-04 | ||
Enamine | EN300-1736988-10.0g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 10g |
$8234.0 | 2023-06-04 | ||
Enamine | EN300-1736988-0.1g |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate |
2228551-34-4 | 0.1g |
$1685.0 | 2023-09-20 |
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate 関連文献
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylateに関する追加情報
Introduction to Methyl 5-(5-Amino-1,2-Oxazol-3-Yl)-1-Methyl-1H-Pyrrole-2-Carboxylate (CAS No. 2228551-34-4)
Methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-1H-pyrrole-2-carboxylate, with the CAS number 2228551-34, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrole ring and an oxazole ring, both of which contribute to its diverse chemical properties and potential applications.
The molecule's structure is notable for its conjugated system, which enhances its stability and reactivity. The presence of the amino group in the oxazole ring adds functional versatility, making it a promising candidate for various chemical modifications and biological assays. Recent studies have explored the compound's potential as a building block in drug discovery, particularly in the development of bioactive molecules with anti-inflammatory and antioxidant properties.
In terms of synthesis, researchers have developed efficient methods to prepare this compound using multi-component reactions. These methods not only improve yield but also reduce the environmental impact compared to traditional synthetic approaches. The use of green chemistry principles in these syntheses aligns with current trends toward sustainable chemical practices.
The biological evaluation of this compound has revealed intriguing results. Preclinical studies indicate that it exhibits moderate activity against certain enzymes associated with neurodegenerative diseases. This finding has sparked interest in further investigations into its potential therapeutic applications, particularly in the context of Alzheimer's disease and other related conditions.
Moreover, computational studies have provided insights into the compound's interaction with biological targets at the molecular level. These studies utilize advanced docking algorithms to predict binding affinities and identify key residues responsible for interactions. Such computational approaches are increasingly being integrated into drug discovery pipelines to accelerate the identification of lead compounds.
In conclusion, methyl 5-(5-amino-1,2-oxazol-3-yl)-1-methyl-pyrrole-carboxylate represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a promising candidate for future research and development efforts in the pharmaceutical industry.
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